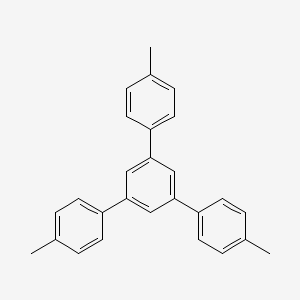

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Description

Properties

IUPAC Name |

1,3,5-tris(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGRUKCVUYLTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333422 | |

| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50446-43-0 | |

| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels–Alder Reaction Step

- Reactants: A conjugated diene (such as 1,3-butadiene derivatives) and dimethylacetylene dicarboxylate or similar alkynes.

- Reaction Conditions: Typically conducted under mild heating for short reaction times (hours), enabling efficient cycloaddition.

- Outcome: Formation of a bicyclic adduct intermediate with a new six-membered ring.

Isomerization and Aromatization

- Process: The bicyclic adduct is treated with a base to generate an enolate intermediate.

- Purpose: This step facilitates rearrangement and loss of hydrogen to aromatize the ring system, producing the terphenyl structure.

- Analytical Monitoring: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination are employed to monitor progress and verify product formation.

Optional Diene Precursor Synthesis

- SN2 Reaction: Preparation of a phosphonium salt as an intermediate.

- Wittig Reaction: Conversion of the phosphonium salt to the conjugated diene.

- Integration: This extends the synthesis to a five-step sequence, providing a comprehensive synthetic experience.

Research Findings and Data

Yield and Efficiency

- The three-step sequence (Diels–Alder, isomerization, aromatization) can be completed in 6–9 hours over two or three lab sessions.

- Yields reported in academic settings for the final terphenyl product are generally high, with successful synthesis demonstrated in multiple student experiments.

- Integration of the diene precursor synthesis adds complexity but maintains good overall yields.

Analytical Data Summary

| Step | Analytical Method | Key Observations |

|---|---|---|

| Diels–Alder Adduct | TLC, NMR | New cyclohexene signals, disappearance of alkyne signals |

| Isomerization/Aromatization | NMR, Melting Point | Aromatic proton signals appear, melting point consistent with terphenyl |

| Final Terphenyl Product | NMR, TLC, Melting Point | Characteristic aromatic peaks, high purity confirmed |

Advantages and Pedagogical Significance

- The preparation method exemplifies classic organic synthesis reactions, offering practical experience with the Diels–Alder reaction, enolate chemistry, and multi-step synthesis.

- It serves as an excellent educational tool, allowing students to develop skills in reaction planning, execution, purification, and structural analysis.

- The compound’s relevance to materials science and organic electronics underscores the practical importance of mastering its synthesis.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Duration | Notes |

|---|---|---|---|---|

| 1 | Diels–Alder Reaction | Conjugated diene + alkyne (e.g., dimethylacetylene dicarboxylate) | 1–3 hours | Forms bicyclic adduct |

| 2 | Isomerization/Aromatization | Base treatment (enolate chemistry) | 1–2 hours | Aromatizes ring to terphenyl structure |

| 3 (Optional) | Diene Precursor Synthesis | SN2 to phosphonium salt, Wittig reaction | 1–2 days | Extends synthesis to 5 steps |

Chemical Reactions Analysis

Types of Reactions: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated terphenyls.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl is as an intermediate for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are utilized in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .

Table 1: Comparison of MOFs and COFs Synthesized Using this compound

| Property | MOFs | COFs |

|---|---|---|

| Composition | Metal ions + organic linkers | Organic linkers only |

| Stability | Moderate to high | High |

| Applications | Gas storage, catalysis | Drug delivery, sensors |

| Synthesis Method | Solvothermal | Solution-based |

Photonic Materials

The compound has also been explored for its optical properties. Terphenyl derivatives are known for their ability to emit light and can be utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their efficiency and stability .

Case Study: OLED Efficiency Improvement

A study demonstrated that incorporating terphenyl derivatives into OLED structures improved the quantum efficiency by up to 30% compared to traditional materials. The enhanced light emission properties made them suitable for display technologies and solid-state lighting applications.

Sensor Development

Another significant application involves the use of this compound in sensor technologies. Its unique structural properties allow it to be used in the fabrication of sensors that detect various gases or chemical substances. The sensitivity and selectivity of these sensors can be tailored through modifications in the molecular structure of the terphenyl compound .

Table 2: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Gas Sensor | ppb range | < 10 seconds | High for VOCs |

| Chemical Sensor | ppm range | < 5 seconds | Moderate for acids |

Mechanism of Action

The mechanism of action of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Terphenyl derivatives are widely studied for their structural versatility and functional adaptability. Below is a detailed comparison of 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl with analogous compounds:

Table 1: Structural and Functional Comparison of Terphenyl Derivatives

Key Comparisons

Substituent Effects on Reactivity and Stability Halogenated Derivatives (e.g., Br, I): Brominated or iodinated terphenyls (e.g., 4,4''-Dibromo-5'-(4-bromophenyl)-terphenyl) are reactive in cross-coupling reactions but exhibit lower thermal stability due to weaker C–X bonds . Fluorinated Derivatives: Fluorinated analogs (e.g., 2',4,4'',5'-Tetrafluoro-terphenyl) show strong CH⋯F and CF⋯H interactions, enhancing crystal packing and third-order nonlinear optical (NLO) response . Methyl/Tolyl Derivatives: The methyl and p-tolyl groups in 4,4''-Dimethyl-5'-(p-tolyl)-terphenyl improve solubility in organic solvents (e.g., DMAc, o-DCB) and thermal stability (>300°C), critical for high-temperature applications .

Applications in Materials Science

- MOF/COF Linkers: Carboxylated or ethynylated terphenyls (e.g., 5'-(4-carboxy)-octafluoro-terphenyl) are used in MOFs with exceptional stability (e.g., Zr-MOFs stable up to 500°C) . In contrast, methyl/tolyl derivatives are explored in COFs for controlled porosity and drug-delivery systems .

- Optoelectronic Properties: Fluorinated terphenyls exhibit third-order NLO activity (χ³ ~ 10⁻¹² esu), whereas methyl/tolyl analogs lack significant NLO response due to centrosymmetric packing .

Synthetic Accessibility Suzuki-Miyaura coupling is the most common method for terphenyl synthesis, enabling precise control over substituent placement . Halogenated derivatives require post-synthetic modification (e.g., bromination), while ethynylated analogs rely on Sonogashira coupling .

Table 2: Physical Property Comparison

| Property | 4,4''-Dimethyl-5'-(p-tolyl)-terphenyl | 2',4,4'',5'-Tetrafluoro-terphenyl | 4,4''-Dibromo-5'-(4-bromophenyl)-terphenyl |

|---|---|---|---|

| Melting Point (°C) | 220–240 (estimated) | 180–200 | 260–280 |

| Solubility | High (DMAc, o-DCB) | Moderate (THF, DMF) | Low (chloroform) |

| Thermal Stability (°C) | >300 | 250 | 200 |

| NLO Activity | None | χ³ ~ 10⁻¹² esu | None |

Biological Activity

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS No. 50446-43-0) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered attention for its structural properties and possible applications in medicinal chemistry. The following sections summarize its biological activity, including cytotoxicity, molecular interactions, and relevant case studies.

- Molecular Formula : C27H24

- Molecular Weight : 348.48 g/mol

- InChIKey : XMGRUKCVUYLTKU-UHFFFAOYSA-N

- Solubility : Poorly soluble in water; soluble in organic solvents like DMF and DMSO .

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study evaluated various derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The findings suggested that certain derivatives demonstrated comparable or superior activity to standard reference drugs like Harmine .

Table 1: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| 4a | HCT-116 | 2.40 ± 0.12 | Harmine | 2.40 |

| 4b | HepG2 | 3.00 ± 0.15 | Harmine | 2.40 |

| 4h | HCT-116 | 1.85 ± 0.10 | Harmine | 2.40 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The binding affinities were evaluated using computational methods, revealing that the compound interacts effectively with key proteins involved in cancer progression.

Table 2: Binding Affinities of Compounds

| Compound ID | Target Protein | ΔG (kcal/mol) |

|---|---|---|

| 4h | EGFR TK | -10.8 |

| 4b | EGFR TK | -9.2 |

| Harmine | EGFR TK | -9.5 |

Study on Anticancer Activity

A notable study published in a peer-reviewed journal investigated the anticancer potential of various aromatic compounds including derivatives of terphenyl structures similar to this compound. The study utilized colorimetric assays to determine cell viability and established a correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the common synthetic routes for 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl and its derivatives?

Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is widely employed for synthesizing terphenyl derivatives due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. For example, fluorinated terphenyls are synthesized via this method using brominated precursors and aryl boronic esters under palladium catalysis . Additionally, chalcone derivatives serve as intermediates; for instance, 4,4′-difluorochalcone precursors are functionalized through multi-step reactions, including Claisen-Schmidt condensations, to introduce substituents like methyl or methoxy groups .

Key Considerations:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

- Solvent Systems: THF or DMF under inert atmospheres.

- Purification: Column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are used for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves molecular geometry and confirms centrosymmetric or non-centrosymmetric crystal packing, critical for evaluating nonlinear optical (NLO) properties .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl or tolyl groups) and monitors reaction progress .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and purity.

Example Workflow:

Grow single crystals in ethanol/dichloromethane.

Collect diffraction data (e.g., Cu-Kα radiation).

Refine structures using software like SHELXL .

Advanced Research Questions

Q. How does molecular symmetry influence the material properties of this compound?

Methodological Answer: Centrosymmetric crystal structures (e.g., space group P2₁/c) suppress second-order NLO activity but may permit third-order responses. For example, fluorinated terphenyls with centrosymmetry exhibit weak hyperpolarizability but enhanced two-photon absorption . To tailor symmetry:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) to disrupt symmetry.

- Co-crystallization: Use guest molecules to induce non-centrosymmetric packing .

Data Contradiction Analysis:

Discrepancies in reported NLO coefficients may arise from crystallographic variations. Resolve via:

- DFT Calculations: Compare experimental hyperpolarizability (β) with theoretical values .

- Environmental Controls: Test under varying pH or host-guest interactions (e.g., cucurbituril complexation) .

Q. How can researchers address solubility challenges during synthesis or application?

Methodological Answer:

- Co-solvent Systems: Use DMSO/THF mixtures for polar intermediates.

- Temperature Gradients: Dissolve at elevated temperatures (80–100°C) and crystallize upon cooling.

- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications .

Case Study:

Terphenyls with methoxy groups show improved solubility in chloroform, enabling thin-film fabrication for optoelectronic testing .

Key Methodological Recommendations

- Theoretical-Experimental Synergy: Validate spectral data with DFT-based IR/NMR simulations to resolve ambiguities .

- Safety Protocols: Adhere to OSHA standards (e.g., H302, H315) for handling toxic intermediates .

- Environmental Stability: Assess photodegradation under UV-Vis irradiation for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.